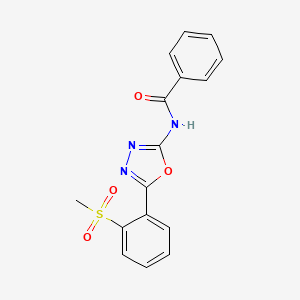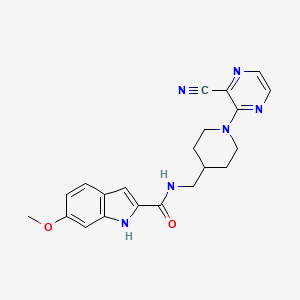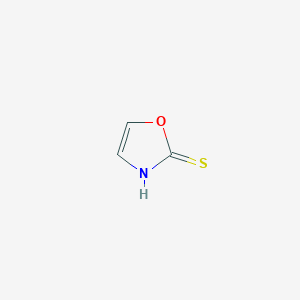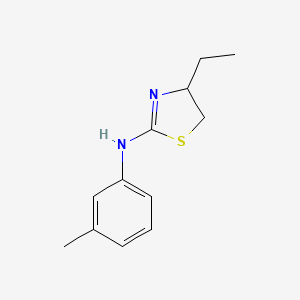![molecular formula C17H18N2O5 B2398062 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338794-85-7](/img/structure/B2398062.png)
5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Typically, the synthesis begins with the preparation of the pyrimidine ring followed by the introduction of the allyloxy, methoxy, and other functional groups via controlled organic reactions. One of the common synthetic routes involves a multi-step process, beginning with the condensation of barbituric acid derivatives, which are then modified with various reagents under specific conditions (temperature, solvents, catalysts) to achieve the desired compound.
Industrial Production Methods: : Industrial synthesis often involves similar steps but scaled up with considerations for yield optimization, safety, and cost-efficiency. Continuous-flow reactors and automated synthesis machines are frequently employed to streamline the process and minimize the reaction time and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the allyloxy group could be transformed into other functional groups, affecting the compound's reactivity and potential derivatives.
Reduction: : Certain reagents might reduce the double bonds or modify other functional groups.
Substitution: : The allyloxy and methoxy groups allow for various substitution reactions, enabling the modification of the compound for different applications.
Common Reagents and Conditions: : Depending on the desired reaction, reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halides (for substitution reactions) are often used under controlled conditions.
Major Products Formed: : The primary products formed from these reactions are usually derivatives of the original compound, modified to enhance specific chemical properties or functionalities for targeted applications.
Wissenschaftliche Forschungsanwendungen
This compound has a broad range of applications in various scientific fields:
Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.
Biology: : Its structural features enable interactions with biological macromolecules, making it a candidate for drug design and enzyme inhibition studies.
Medicine: : Potential applications in pharmacology due to its possible bioactive properties. Research might explore its use in developing medications for various conditions.
Industry: : Utilized in materials science for creating specialty polymers or as a catalyst in certain chemical reactions.
Wirkmechanismus
The compound's effects are mediated through its interactions with molecular targets such as enzymes, receptors, or DNA. These interactions are typically driven by the compound's ability to form specific bonds or undergo reactions with these targets, impacting biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with others in the substituted pyrimidinetrione family highlights its unique chemical properties due to the specific functional groups it contains:
Other Compounds: : Examples might include compounds with different substituents on the pyrimidine ring, such as those with ethoxy or phenoxy groups instead of allyloxy and methoxy.
Uniqueness: : The presence of both allyloxy and methoxy groups in this particular compound can result in distinctive reactivity and biological activity, setting it apart in terms of its applications and effectiveness in various fields.
Eigenschaften
IUPAC Name |
5-[(3-methoxy-2-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-5-9-24-14-11(7-6-8-13(14)23-4)10-12-15(20)18(2)17(22)19(3)16(12)21/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFYMABUSANLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC=C)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)
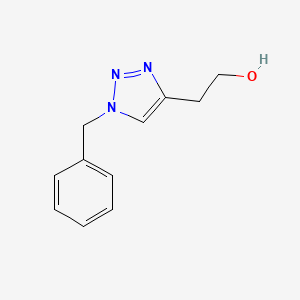
![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)
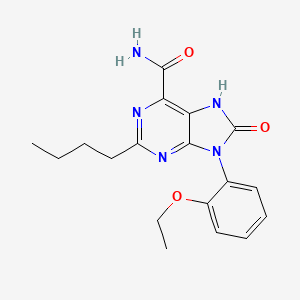
![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
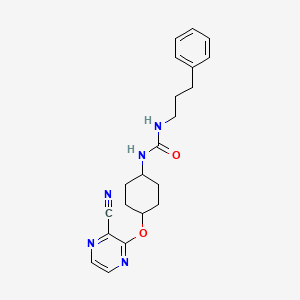
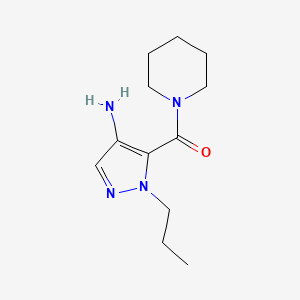
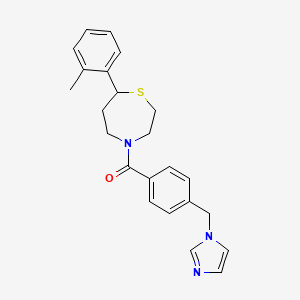
![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)
